molecular formula C11H8ClNO B12452235 2-Chloro-1-(quinolin-6-YL)ethanone

2-Chloro-1-(quinolin-6-YL)ethanone

Cat. No.: B12452235
M. Wt: 205.64 g/mol
InChI Key: BPXGZBYUUKFWNM-UHFFFAOYSA-N
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Description

2-Chloro-1-(quinolin-6-YL)ethanone is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The structure of this compound consists of a quinoline ring attached to a chloroacetyl group, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(quinolin-6-YL)ethanone typically involves the reaction of quinoline derivatives with chloroacetyl chloride. One common method involves the use of quinoline and chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(quinolin-6-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Aminoquinoline, thioquinoline, or alkoxyquinoline derivatives.

    Oxidation Reactions: Quinoline-6-carboxylic acid derivatives.

    Reduction Reactions: Quinoline-6-ethanol derivatives.

Scientific Research Applications

2-Chloro-1-(quinolin-6-YL)ethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(quinolin-6-YL)ethanone involves its interaction with various molecular targets and pathways. In antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(quinolin-6-YL)ethanone is unique due to its chloroacetyl group, which allows for a wide range of chemical modifications and applications. This structural feature makes it a versatile compound for various scientific research and industrial applications .

Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

2-chloro-1-quinolin-6-ylethanone

InChI

InChI=1S/C11H8ClNO/c12-7-11(14)9-3-4-10-8(6-9)2-1-5-13-10/h1-6H,7H2

InChI Key

BPXGZBYUUKFWNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)CCl)N=C1

Origin of Product

United States

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